molecular formula C8H5ClN2O2 B598157 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid CAS No. 1203498-99-0

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid

Cat. No.: B598157
CAS No.: 1203498-99-0
M. Wt: 196.59
InChI Key: TUVOLKRSOFVJFQ-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis . Additionally, this compound can bind to specific receptors on the cell surface, modulating their activity and affecting downstream signaling cascades .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to reduce the migration and invasion abilities of certain cancer cells, indicating its potential as an anti-cancer agent . Furthermore, this compound can affect the expression of genes involved in cell cycle regulation, apoptosis, and stress response .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific kinases, which leads to the disruption of cell signaling pathways . This compound can also bind to DNA and RNA, affecting their stability and function . Additionally, this compound can modulate the activity of transcription factors, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH . Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity . At higher doses, this compound can induce toxic effects, including liver and kidney damage, as well as adverse effects on the central nervous system . These findings highlight the importance of optimizing dosage to achieve therapeutic effects while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It can be metabolized by liver enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, influencing metabolic flux and altering metabolite levels . The compound’s metabolism can also affect its pharmacokinetics, including its absorption, distribution, and elimination from the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion . Once inside the cell, this compound can bind to intracellular proteins and be transported to different cellular compartments . The distribution of this compound within tissues can also be influenced by factors such as blood flow, tissue permeability, and binding to plasma proteins .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . The localization of this compound can influence its interactions with biomolecules and its ability to modulate cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 5-chloro-2-aminopyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent oxidation . The reaction conditions often involve heating and the use of solvents such as ethanol or dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include N-oxides, alcohols, aldehydes, and various substituted derivatives depending on the reagents and conditions used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2O2/c9-4-1-5-6(8(12)13)3-11-7(5)10-2-4/h1-3H,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUVOLKRSOFVJFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C1C(=CN2)C(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10673623
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203498-99-0
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1203498-99-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10673623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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